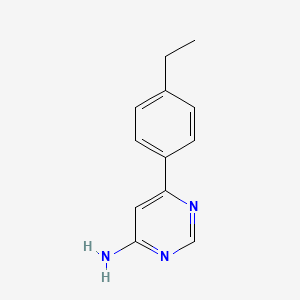

6-(4-Ethylphenyl)pyrimidin-4-amine

Description

6-(4-Ethylphenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a 4-ethylphenyl substituent at position 6 of the pyrimidine ring and an amine group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name |

6-(4-ethylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICUCYPSJUGGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 6-(4-Ethylphenyl)pyrimidin-4-amine typically proceeds via:

- Preparation of a suitably substituted pyrimidine intermediate, often 4,6-dichloropyrimidine or related halogenated pyrimidines.

- Selective substitution of one halogen (usually at the 6-position) with a 4-ethylphenyl group via nucleophilic aromatic substitution.

- Introduction of the amino group at the 4-position by ammonolysis or amination.

This approach leverages the reactivity of halogenated pyrimidines as versatile intermediates.

Preparation of 4,6-Dichloropyrimidine Intermediate

A crucial intermediate is 4,6-dichloropyrimidine, which can be prepared from 4,6-dihydroxypyrimidine by chlorination using phosgene in the presence of tertiary amine bases.

Key details from EP Patent EP0757678B1:

- Reaction: 4,6-dihydroxypyrimidine is converted to 4,6-dichloropyrimidine by treatment with phosgene gas in a nitrile solvent (e.g., acetonitrile) and a tertiary amine base (e.g., dimethylaniline).

- Conditions: Temperature range from 0°C to 120°C, typically 50°C; reaction time 1 to 24 hours.

- Molar ratios: 4,6-dihydroxypyrimidine : base : phosgene = 1 : 0.1–2.4 : 4–9.

- Yields: Up to 81% isolated yield of 4,6-dichloropyrimidine reported.

- Base recovery: The tertiary amine base can be recovered as a salt and recycled, improving process sustainability.

- Advantages: This method avoids large amounts of phosphoric acid by-products typical of phosphoryl chloride chlorination, reducing waste and environmental impact.

| Component | Amount | Role |

|---|---|---|

| 4,6-Dihydroxypyrimidine | 2.0 g | Starting material |

| Acetonitrile | 40 mL | Solvent |

| Dimethylaniline | 2.1 g | Tertiary amine base catalyst |

| Phosgene gas | 14.6 g | Chlorinating agent |

| Temperature | 50 °C | Reaction temperature |

| Time | 4.5 hours | Reaction duration |

After reaction and workup, 4,6-dichloropyrimidine is obtained in 81% yield as confirmed by HPLC analysis.

Aminolysis to Form 4-Amino-6-chloropyrimidine

Following chlorination, selective substitution of the chlorine at the 4-position with an amino group is performed via ammonolysis:

- Starting material: 4,6-dichloropyrimidine.

- Conditions: Reaction with ammonia or an aminated compound containing at least one free hydrogen atom at 30–60°C under atmospheric pressure.

- Outcome: Formation of 4-amino-6-chloropyrimidine intermediate.

- Reaction monitoring: Residual 4,6-dichloropyrimidine content is controlled to ≤0.1% by peak area (HPLC).

- Isolation: Solid-liquid separation and drying yield the intermediate.

This step is critical to introduce the amino functionality selectively without affecting the 6-chloro substituent.

Nucleophilic Aromatic Substitution at the 6-Position

The 6-chlorine atom in 4-amino-6-chloropyrimidine is displaced by the 4-ethylphenyl nucleophile:

- Nucleophile: 4-ethylphenyl organometallic reagent or aromatic amine derivative.

- Catalysts: Often transition metal catalysts or bases to facilitate substitution.

- Solvents: Polar aprotic solvents such as DMF or DMSO are commonly used.

- Reaction conditions: Reflux or elevated temperatures to drive substitution.

- Yields: Vary depending on the nucleophile and conditions; optimization is required for industrial viability.

This step installs the 4-ethylphenyl group at the 6-position, completing the core structure of this compound.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | 4,6-Dihydroxypyrimidine | Phosgene, tertiary amine (dimethylaniline), acetonitrile, 50°C, 4.5 h | 4,6-Dichloropyrimidine | 81 | Base can be recovered; environmentally improved |

| Aminolysis | 4,6-Dichloropyrimidine | Ammonia or aminated compound, 30–60°C | 4-Amino-6-chloropyrimidine | High | Selective substitution at 4-position |

| Aromatic substitution | 4-Amino-6-chloropyrimidine | 4-Ethylphenyl nucleophile, base, reflux | This compound | Variable | Requires optimization; key step for target compound |

Research Findings and Industrial Considerations

- The chlorination step using phosgene and tertiary amines is preferred industrially due to high yield, cleaner reaction profile, and base recyclability.

- Ammonolysis under mild conditions ensures selective amination with minimal side reactions.

- The aromatic substitution step is the most variable and may require catalyst screening and solvent optimization to maximize yield and purity.

- Environmental and cost factors favor routes that minimize hazardous reagents and facilitate solvent and catalyst recovery.

- Alternative methods involving palladium-catalyzed hydrogenation or other reduction steps have been reported but are generally more expensive and less environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrimidine compounds. These products are often characterized by their enhanced biological or chemical properties .

Scientific Research Applications

The compound exhibits several notable biological activities, primarily due to its structural characteristics that enable it to interact with various biological targets.

Anticancer Activity

6-(4-Ethylphenyl)pyrimidin-4-amine has been studied for its potential as an anticancer agent. Research indicates that pyrimidine derivatives can inhibit tumor cell proliferation by interfering with microtubule dynamics, which is critical for cell division.

- Case Study : A study demonstrated that analogs of pyrimidine compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Example : Inhibitors targeting CDK4 and CDK6 have been developed based on pyrimidine structures, demonstrating potent selectivity and efficacy in preclinical models . This suggests that this compound could be further explored for similar applications.

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research could focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in cancer models.

- Combination Therapies : Exploring the potential for this compound to be used in combination with other therapeutic agents for enhanced anticancer effects.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and conformational flexibility. Key comparisons include:

Table 1: Structural and Substituent Comparison

*Calculated based on molecular formula C₁₂H₁₅N₃.

†Approximate values derived from analogs.

Key Observations :

- Positional Isomerism : The placement of substituents significantly alters molecular conformation. For example, 4-Methyl-6-phenylpyrimidin-2-amine exhibits dihedral angles up to 46.32° between aromatic rings, impacting π-π interactions . In contrast, this compound’s ethylphenyl group at C6 likely promotes hydrophobic interactions without major torsional strain.

- Functional Group Chemistry : Schiff base derivatives (e.g., compound III) demonstrate enhanced antibacterial activity (MIC = 16 µg/mL against Enterococcus faecalis) due to the -C=N- moiety, which facilitates selective target binding . The absence of such groups in this compound may limit its antimicrobial potency but improve metabolic stability.

Key Observations :

- Antibacterial Potency : Schiff base derivatives exhibit superior activity due to the -C=N- bond, which may disrupt bacterial cell membranes or enzyme function .

- Anticancer Potential: Compounds like AEE788 target kinase pathways, while Schiff bases show moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 53.02 µM for AGS cells) .

- Substituent Reactivity : Chloro and dimethylamine groups (e.g., in ) may improve synthetic versatility but could introduce toxicity risks .

Biological Activity

6-(4-Ethylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, shows promise as an enzyme inhibitor and receptor modulator, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H13N3

- Molecular Weight : 199.25 g/mol

The compound features a pyrimidine ring with a 4-ethylphenyl group at the 6-position and an amino group at the 4-position, which influences its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition or allosteric modulation. This interaction can lead to various biological effects, including:

- Inhibition of cell proliferation

- Reduction of inflammation

- Antiviral activity

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, the compound has shown promising results against gastric adenocarcinoma with an IC50 value of 53.02 µM, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar pyrimidine derivatives. While specific data for this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against various bacterial strains .

Case Studies and Research Findings

-

Anticancer Studies :

- A study focusing on structural modifications of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines .

- The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways involved in cell growth and survival.

- Enzyme Inhibition :

- Pharmacokinetic Studies :

Comparative Table of Biological Activities

Q & A

Q. How to validate the role of this compound in modulating cellular pathways?

- Methodological Answer : Perform RNA-seq or proteomics to identify differentially expressed genes/proteins. Use CRISPR-Cas9 knockouts of target genes (e.g., kinases) to assess dependency. Validate via Western blotting for phosphorylation status .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.